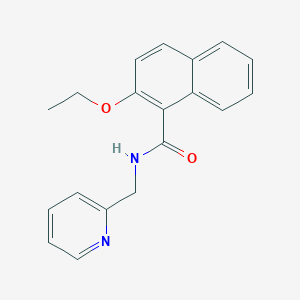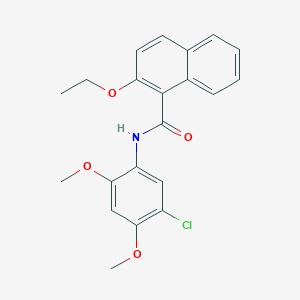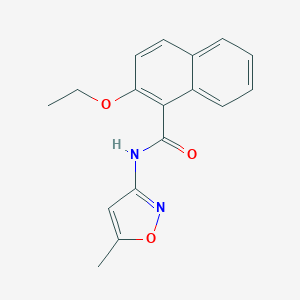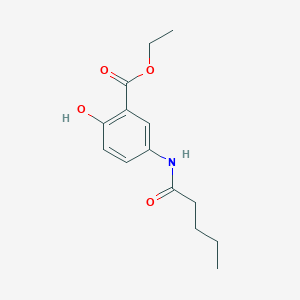![molecular formula C28H23ClN2O2 B308978 N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B308978.png)
N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide, also known as DPA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide is not fully understood, but it is thought to act by disrupting the function of certain enzymes and proteins involved in cancer cell growth and neurodegeneration. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. Additionally, this compound has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis in cancer cells, and the inhibition of amyloid-beta plaque formation in Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for further investigation in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide in lab experiments is its high potency and specificity, which allows for precise targeting of cancer cells and neurodegenerative disease pathways. Additionally, this compound has been shown to have low toxicity in animal models, making it a relatively safe compound for use in lab experiments.
However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult and time-consuming to produce in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that effectively target its therapeutic effects.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide, including:
1. Further investigation of the mechanisms of action of this compound, particularly in the inhibition of cancer cell growth and amyloid-beta plaque formation.
2. Development of more efficient synthesis methods for this compound, which would allow for larger-scale production and more widespread use in lab experiments.
3. Investigation of the potential therapeutic applications of this compound in other diseases, such as inflammation and oxidative stress-related disorders.
4. Development of new formulations of this compound that can improve its bioavailability and efficacy in vivo.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanisms of action and to explore its potential in other diseases.
合成法
The synthesis of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide involves a multi-step process that begins with the reaction of 4-chloroaniline with 3,3-diphenylpropanoic acid to form an amide intermediate. This intermediate is then reacted with 2-nitrobenzoyl chloride to form the final product, which is purified using column chromatography.
科学的研究の応用
N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for further investigation as a potential cancer therapy.
In neurodegenerative disease research, this compound has been shown to have neuroprotective effects, particularly in the treatment of Alzheimer's disease. This compound has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease, and to improve cognitive function in animal models of the disease.
特性
分子式 |
C28H23ClN2O2 |
|---|---|
分子量 |
454.9 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-(3,3-diphenylpropanoylamino)benzamide |
InChI |
InChI=1S/C28H23ClN2O2/c29-22-15-17-23(18-16-22)30-28(33)24-13-7-8-14-26(24)31-27(32)19-25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18,25H,19H2,(H,30,33)(H,31,32) |
InChIキー |
HSXXOSFKEDFXIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)
![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)
